2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
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Overview
Description
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is an organic compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 g/mol This compound is characterized by its unique structure, which includes a fused indole and dithiine ring system
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under specific conditions, but it can undergo degradation when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular responses and improving metabolic functions. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound has been shown to affect the metabolism of lipids and carbohydrates by interacting with enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with sulfur-containing reagents to form the dithiine ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis is typically carried out in specialized laboratories equipped to handle the necessary reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated dithiine derivatives.
Substitution: Halogenated, alkylated, and acylated indole derivatives.
Scientific Research Applications
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiine ring system may interact with thiol groups in proteins, affecting their function. Additionally, the indole moiety can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure lacking the dithiine ring.
Benzothiophene: Contains a fused thiophene ring instead of the dithiine ring.
Thianthrene: Features a different arrangement of sulfur atoms in the ring system.
Uniqueness
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is unique due to its fused indole and dithiine ring system, which imparts distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFLCQBDYMBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395188 |
Source
|
Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352524-37-9 |
Source
|
Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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